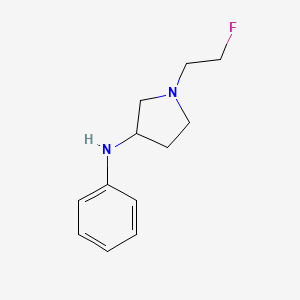
1-(2-fluoroethyl)-N-phenylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)-N-phenylpyrrolidin-3-amine is a synthetic organic compound that features a pyrrolidine ring substituted with a phenyl group and a fluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-N-phenylpyrrolidin-3-amine typically involves the reaction of N-phenylpyrrolidin-3-amine with 2-fluoroethyl halides under basic conditions. A common method includes the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Fluoroethyl)-N-phenylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, or alkoxides, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)-N-phenylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its structural similarity to biologically active amines.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-fluoroethyl)-N-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparación Con Compuestos Similares
2-Fluoroethanol: A simpler fluorinated alcohol with similar reactivity but different applications.
N-Phenylpyrrolidine: Lacks the fluoroethyl group, resulting in different chemical and biological properties.
Fluoroethyl azides: Used in radiolabeling and click chemistry, showcasing the versatility of the fluoroethyl group.
Uniqueness: 1-(2-Fluoroethyl)-N-phenylpyrrolidin-3-amine is unique due to the combination of the pyrrolidine ring, phenyl group, and fluoroethyl group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1-(2-fluoroethyl)-N-phenylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-7-9-15-8-6-12(10-15)14-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFBJPYRTSQYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=CC=CC=C2)CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-Chloro-4-fluorophenyl)-cyclopropylmethyl]-3-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]urea](/img/structure/B7420072.png)
![N-(3-bromo-5-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7420073.png)
![1-[2-(2-Methoxyphenoxy)ethyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7420077.png)

![N-[2-(2-aminoethoxy)ethyl]-N-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B7420082.png)
![2,2,2-Trifluoroacetic acid;1-[[2-(trifluoromethyl)phenyl]methyl]indole-2-carboxylic acid](/img/structure/B7420093.png)
![1-(3-chloro-4-pyrazol-1-ylphenyl)-3-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]urea](/img/structure/B7420102.png)
![3-[4-[[6-(difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]phenyl]propanoic acid](/img/structure/B7420106.png)
![2-Methyl-5-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7420116.png)
![2-[(2-Methylpyrimidin-4-yl)amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7420117.png)
![3-Bromo-5-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7420121.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,3-thiazol-2-yl)ethanone](/img/structure/B7420135.png)
![3-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]-N-[4-(ethylcarbamoyl)phenyl]benzamide](/img/structure/B7420136.png)
![Ethyl 4-[[4-(4-fluorophenyl)sulfonylphenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B7420150.png)
